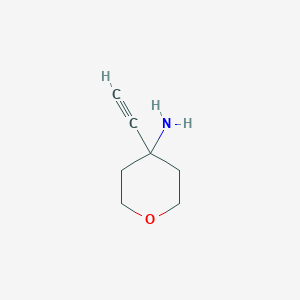
4-Ethynyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyloxan-4-amine is an organic compound with the molecular formula C6H9NO It is a derivative of oxane (tetrahydropyran) with an ethynyl group attached to the fourth carbon and an amine group also attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyloxan-4-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of 1,5-hexanediol using an acid catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated oxane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyloxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxane-4-one derivatives.
Reduction: Formation of 4-ethyl-oxane-4-amine.
Substitution: Formation of various substituted amine derivatives.
Aplicaciones Científicas De Investigación
4-Ethynyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethynyloxan-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The amine group can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: The compound can modulate biochemical pathways by altering the activity of key enzymes and proteins involved in cellular processes.
Comparación Con Compuestos Similares
4-Ethynyloxan-4-amine can be compared with other similar compounds, such as:
4-Ethynylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an oxane ring.
4-Ethynylmorpholine: Similar structure but with a morpholine ring.
4-Ethynylpiperidine: Similar structure but with a piperidine ring.
Uniqueness: The uniqueness of this compound lies in its oxane ring structure, which imparts different chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
4-ethynyloxan-4-amine |
InChI |
InChI=1S/C7H11NO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6,8H2 |
Clave InChI |
ZTHFEBIKWINEBW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
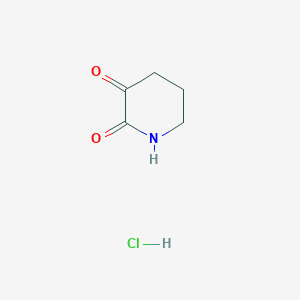
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
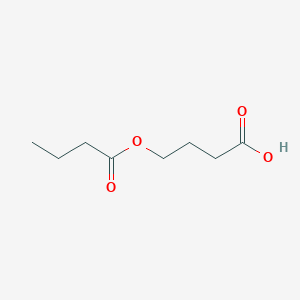
![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

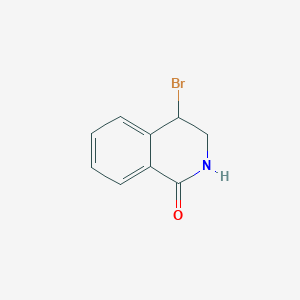

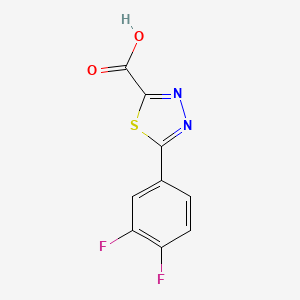
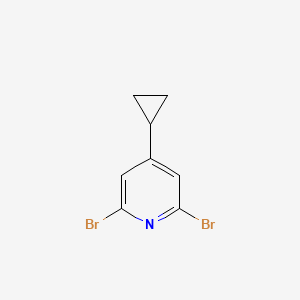
![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
